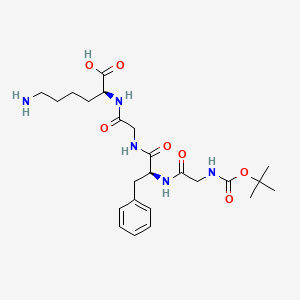

Boc-Gly-Phe-Gly-Lys-OH

Vue d'ensemble

Description

Boc-Gly-Phe-Gly-Lys-OH: is a synthetic peptide composed of the amino acids glycine, phenylalanine, glycine, and lysine, with a tert-butyloxycarbonyl (Boc) protecting group attached to the N-terminus. This compound is commonly used in peptide synthesis and research due to its stability and ease of handling.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Gly-Phe-Gly-Lys-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (lysine) to a solid resin. The Boc-protected amino acids are then sequentially added to the growing peptide chain through coupling reactions. Common reagents used in these reactions include carbodiimides like N,N’-diisopropylcarbodiimide (DIC) and activators like hydroxybenzotriazole (HOBt). The Boc protecting group is removed using trifluoroacetic acid (TFA) to yield the final peptide .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of environmentally friendly solvents and reagents is emphasized to minimize the environmental impact .

Analyse Des Réactions Chimiques

Acidic/Basic Hydrolysis

Boc-Gly-Phe-Gly-Lys-OH undergoes hydrolysis under acidic or basic conditions, cleaving peptide bonds or removing protective groups:

-

Acidic Hydrolysis : Trifluoroacetic acid (TFA) selectively removes the Boc group while preserving peptide bonds. For example, Boc deprotection in TFA/DCM (1:1) at 0°C proceeds quantitatively within 2.5 hours .

-

Basic Hydrolysis : Strong bases (e.g., NaOH) cleave peptide bonds but are less selective. The Gly-Phe bond is particularly susceptible due to steric and electronic effects.

Enzymatic Hydrolysis

Proteolytic enzymes like thermolysin exhibit specificity for hydrophobic residues (e.g., Phe). In thermolysin-catalyzed reactions:

| Enzyme | Substrate | Product | Rate (µmol/min/mg) |

|---|---|---|---|

| Thermolysin | Z-Gly-Phe-Gly-Lys-OH | Z-Gly + Phe-Gly-Lys-OH | 27 (relative) |

Peptide Bond Formation

The compound serves as a building block in solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS):

-

SPPS : this compound is coupled to resin-bound peptides using PyBOP/DIEA, achieving >99% coupling efficiency .

-

LPPS : T3P® (propylphosphonic anhydride) in DCM/DMF enables rapid coupling (10 min) with 93–97% conversion .

Table 1: Solvent Effects on Coupling Efficiency

| Solvent | Conversion (%) | Notes |

|---|---|---|

| DCM | >99 | Optimal for Boc chemistry |

| EtOAc | 97 | Eco-friendly alternative |

| Anisole | 98 | Low toxicity, high purity |

Enzymatic Cleavage in Drug Delivery

This compound’s GFK sequence is cleaved by renal brush border enzymes (RBBEs), enabling targeted drug release:

-

RBBE Cleavage : Incubation with RBB membrane vesicles (RBBMVs) releases Boc-Gly-OH via neutral endopeptidase (NEP), inhibited by phosphoramidon .

-

Radiometabolite Study : [⁶⁴Cu]Cu-cyclam-GFK(Bz) cleavage yields [⁶⁴Cu]Cu-cyclam-G (93% purity), confirming GFK’s role in reducing renal retention .

Proteomics and Therapeutics

-

Antibody-Drug Conjugates (ADCs) : Serves as a protease-cleavable linker, enabling tumor-specific drug release .

-

Supramolecular Chemistry : Binds cucurbit uril (Q8) via Trp/Gly motifs (Ka = 1.3 × 10⁵ M⁻¹), aiding peptide-recognition studies .

Industrial Use

-

Peptide Standards : Employed in HPLC/MS for quantifying enzymatic activity or protein interactions .

Insertion Artifacts

Glycine’s lack of steric hindrance promotes double-insertion during SPPS, producing H-(Gly)₄-OH (0.2% yield) . Mitigated by:

Applications De Recherche Scientifique

Chemical Research

Boc-Gly-Phe-Gly-Lys-OH serves as a model compound in peptide synthesis studies, facilitating investigations into reaction mechanisms and peptide formation processes. Its structure allows researchers to explore various synthetic pathways and modifications that can enhance peptide stability and reactivity .

Biological Studies

This tetrapeptide is utilized in biological research to study protein interactions and cellular processes. Its role as a model for understanding how peptides interact with proteins, such as bovine serum albumin (BSA), is significant. In studies assessing the reactivity of cosmetic UV filters with skin proteins, this compound was shown to participate in reactions that modify protein structures under thermal or UV irradiation conditions .

Medical Applications

This compound has potential therapeutic applications, particularly in drug delivery systems and peptide-based drug development. Its ability to form stable complexes with other biomolecules makes it a candidate for designing targeted therapies that can enhance drug efficacy while minimizing side effects .

Industrial Applications

In industry, this compound is employed in the production of peptide-based materials and biochemical assays. Its properties enable it to be used as a component in various diagnostic tests and therapeutic formulations .

Case Study 1: Reactivity with UV Filters

A study investigated the reactivity of this compound with common UV filters used in cosmetics. The findings revealed that this tetrapeptide could form covalent bonds with UV filters under specific conditions, resulting in modified protein structures that could influence skin sensitization responses. This research contributes to understanding how cosmetic ingredients interact with skin proteins, potentially leading to safer formulations .

Case Study 2: Peptide Synthesis Optimization

Research focused on optimizing peptide synthesis protocols using this compound demonstrated improved yields through modifications in reaction conditions during SPPS. This study highlighted how variations in temperature and coupling reagents could enhance the efficiency of peptide synthesis, providing insights applicable to broader peptide research .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Insights |

|---|---|---|

| Chemical Research | Model for peptide synthesis studies | Facilitates exploration of synthetic pathways |

| Biological Studies | Interaction studies with proteins | Important for understanding protein modifications |

| Medical Applications | Drug delivery systems | Enhances drug efficacy through stable biomolecular interactions |

| Industrial Applications | Peptide-based materials and assays | Used in diagnostics and therapeutic formulations |

Mécanisme D'action

The mechanism of action of Boc-Gly-Phe-Gly-Lys-OH depends on its specific application. In general, the peptide can interact with various molecular targets, including enzymes, receptors, and other proteins. These interactions can modulate biological pathways and processes, leading to the desired effects. The Boc protecting group provides stability during synthesis and can be removed to expose the active peptide .

Comparaison Avec Des Composés Similaires

Boc-Gly-Phe-Phe-OMe: Similar in structure but with phenylalanine instead of glycine.

Boc-Gly-Phg-Phe-OMe: Contains phenylglycine instead of glycine.

N-Boc-Tyr-Gly-Gly-Phe-Leu-OMe: Another peptide with a different sequence of amino acids

Uniqueness: Boc-Gly-Phe-Gly-Lys-OH is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of lysine provides additional functional groups for further modifications, making it versatile for various applications .

Activité Biologique

Boc-Gly-Phe-Gly-Lys-OH is a tetrapeptide that has garnered attention for its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological properties, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound consists of four amino acids: glycine (Gly), phenylalanine (Phe), glycine (Gly), and lysine (Lys), with a Boc (tert-butyloxycarbonyl) protecting group on the amino terminus. The molecular formula is with a molecular weight of 436.46 g/mol .

Synthesis Methods

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The key steps in SPPS include:

- Coupling : Activation of the carboxyl group of the incoming amino acid using coupling reagents like DCC or HBTU.

- Deprotection : Removal of the Boc protecting group to expose the amino group for subsequent coupling.

- Cleavage : The final peptide is cleaved from the resin and deprotected to yield the free peptide .

Biological Activity

This compound exhibits several biological activities, primarily related to its role in cellular processes and protein interactions:

- Cellular Interaction : Research indicates that this peptide can modulate various cellular pathways by interacting with specific receptors or enzymes .

- Therapeutic Potential : It has been explored for potential applications in drug delivery systems and as a component in peptide-based therapeutics due to its ability to enhance bioavailability and target specificity .

The mechanism by which this compound exerts its biological effects involves binding to molecular targets, influencing their activity, and modulating downstream signaling pathways. The specific interactions depend on the peptide's sequence and structure .

1. Inhibition Studies

A study evaluated the inhibition of hydrolysis by pepsin on related peptides, demonstrating that cyclic analogs could inhibit enzymatic activity in a non-competitive manner, suggesting potential applications in drug formulation where stability against proteolysis is crucial .

2. Cosmetic Applications

Research has also investigated the reactivity of this compound with skin proteins, highlighting its potential use in cosmetic formulations aimed at enhancing skin permeability and efficacy of active ingredients .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Boc-Gly-Gly-Phe-OH | Gly-Gly-Phe | Antioxidant properties |

| Boc-Lys-Phe-Gly-OH | Lys-Phe-Gly | Enhanced cellular uptake |

| Boc-Gly-Phe-Lys-OH | Gly-Phe-Lys | Inhibition of specific enzymes |

This table illustrates how variations in amino acid sequence can influence biological activity, providing insights into structure-activity relationships essential for drug design.

Propriétés

IUPAC Name |

(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H37N5O7/c1-24(2,3)36-23(35)27-15-20(31)29-18(13-16-9-5-4-6-10-16)21(32)26-14-19(30)28-17(22(33)34)11-7-8-12-25/h4-6,9-10,17-18H,7-8,11-15,25H2,1-3H3,(H,26,32)(H,27,35)(H,28,30)(H,29,31)(H,33,34)/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGGOGGGNWUUMK-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H37N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why was Boc-Gly-Phe-Gly-Lys-OH chosen as a model system in this study?

A1: this compound represents a small, well-defined peptide sequence containing lysine, an amino acid known for its reactivity with electrophilic compounds. The UV filters under investigation in the study are generally electrophilic []. By incorporating this protected tetrapeptide, the researchers aimed to mimic a simplified segment of a larger protein and study potential reactions between the UV filters and the lysine side chain within a controlled setting. This approach allows for a more focused analysis of potential covalent modifications compared to using complex protein mixtures.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.